ZSTK474: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation
ZSTK474: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZSTK474 is a potent, orally available, ATP-competitive pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that has demonstrated significant antitumor activity in a range of preclinical models. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of ZSTK474, tailored for researchers and professionals in the field of drug development. The document details the methodologies of key experiments, presents quantitative data in structured tables, and visualizes complex processes through diagrams to facilitate a comprehensive understanding of this promising anticancer agent.
Discovery of ZSTK474: A Chemocentric Approach
ZSTK474, an s-triazine derivative, was identified from a chemical library of over 1500 analogues synthesized by Zenyaku Kogyo Co., Ltd.[1][2] The initial screening revealed its potent antiproliferative activity against a panel of 39 human cancer cell lines (JFCR39), although its molecular target was initially unknown.[1][2]
The identification of PI3K as the molecular target of ZSTK474 was accomplished using the JFCR39 drug discovery system in conjunction with the COMPARE analysis algorithm.[1][2] This bioinformatic approach correlates the growth inhibition profiles ("fingerprints") of a test compound with those of standard anticancer agents with known mechanisms of action. The fingerprint of ZSTK474 exhibited a strong correlation with that of the known PI3K inhibitor LY294002, suggesting a similar mode of action.[1]
Experimental Workflow: JFCR39 COMPARE Analysis
Chemical Synthesis of ZSTK474
ZSTK474, with the chemical name 2-(2-difluoromethylbenzimidazol-1-yl)-4,6-dimorpholino-1,3,5-triazine, can be synthesized via two primary routes. Both methods involve the coupling of a benzimidazole intermediate with a morpholino-substituted triazine core.
Synthesis Route A
This route involves a two-step process starting with the reaction of 2-(difluoromethyl)benzimidazole with 2,4-dichloro-6-morpholino-1,3,5-triazine to form a monochloro intermediate. This intermediate is then reacted with morpholine to yield ZSTK474.
Synthesis Route B
A more direct, one-step approach involves the reaction of 2-(difluoromethyl)benzimidazole with 2-chloro-4,6-dimorpholino-1,3,5-triazine at an elevated temperature to produce ZSTK474.
Experimental Protocol: Synthesis of ZSTK474 (Representative)
Materials:
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2-(difluoromethyl)benzimidazole
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2-chloro-4,6-dimorpholino-1,3,5-triazine
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Anhydrous N,N-Dimethylformamide (DMF)
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Sodium hydride (NaH, 60% dispersion in mineral oil)
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Ethyl acetate (EtOAc)
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Hexane
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Brine
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Anhydrous sodium sulfate (Na2SO4)
Procedure (based on Route B):
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To a solution of 2-(difluoromethyl)benzimidazole (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise at 0 °C.
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Stir the mixture at room temperature for 1 hour.
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Add 2-chloro-4,6-dimorpholino-1,3,5-triazine (1.0 eq) to the reaction mixture.
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Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and quench with water.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford ZSTK474 as a solid.
Mechanism of Action: Pan-Class I PI3K Inhibition
Biochemical assays have confirmed that ZSTK474 is a potent, ATP-competitive inhibitor of all four class I PI3K isoforms (α, β, δ, and γ).[1] Lineweaver-Burk plot analysis demonstrates that ZSTK474 competes with ATP for binding to the kinase domain of PI3K. This inhibition of PI3K activity blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger in the PI3K/Akt signaling pathway.
PI3K/Akt Signaling Pathway and ZSTK474 Inhibition
Quantitative Biological Activity
The inhibitory potency of ZSTK474 against PI3K isoforms and its antiproliferative activity against various cancer cell lines have been quantified through in vitro assays.
Table 1: In Vitro Inhibitory Activity of ZSTK474
| Parameter | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | Reference |
| IC50 (nM) | 16 | 44 | 5 | 49 | [1] |
| Ki (nM) | 6.7 | 10.4 | 1.8 | 11.7 | [3] |
Table 2: Antiproliferative Activity of ZSTK474 in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| Mean of 39 cell lines | Various | 0.32 | [1] |
| A549 | Lung | ~0.1 | [2] |
| OVCAR-3 | Ovarian | ~0.1 | [4] |
| PC-3 | Prostate | ~0.1 | [2] |
| WiDr | Colon | ~0.1 | [5] |
Key Experimental Protocols
PI3K Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay quantitatively measures the production of PIP3, the product of PI3K activity.
Materials:
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Recombinant human PI3K isoforms (α, β, δ, γ)
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PIP2 substrate
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ATP
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ZSTK474 (or other inhibitors)
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HTRF detection reagents (e.g., Europium-labeled anti-GST antibody, GST-tagged PH domain, biotinylated PIP3, and Streptavidin-Allophycocyanin)
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384-well assay plates
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HTRF-compatible microplate reader
Procedure:
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Prepare serial dilutions of ZSTK474 in DMSO.
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In a 384-well plate, add the PI3K enzyme, PIP2 substrate, and the diluted ZSTK474.
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Initiate the kinase reaction by adding ATP.
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Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
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Stop the reaction by adding a stop solution containing EDTA.
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Add the HTRF detection reagents and incubate to allow for complex formation.
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Read the plate on an HTRF microplate reader at the appropriate excitation and emission wavelengths.
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Calculate the percent inhibition of PI3K activity for each concentration of ZSTK474 and determine the IC50 value.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses cell viability and proliferation based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
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Human cancer cell lines
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Complete cell culture medium
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ZSTK474
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
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96-well cell culture plates
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Microplate reader
Procedure:
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Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Treat the cells with various concentrations of ZSTK474 and incubate for a specified duration (e.g., 72 hours).
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Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
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Remove the medium and add the solubilization solution to dissolve the formazan crystals.
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Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI50 value.
Human Tumor Xenograft Model
This in vivo model evaluates the antitumor efficacy of ZSTK474 in a living organism.
Materials:
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Immunocompromised mice (e.g., nude or SCID mice)
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Human cancer cell line for implantation
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ZSTK474 formulated for oral administration (e.g., in 5% hydroxypropylcellulose)
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Calipers for tumor measurement
Procedure:
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Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
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Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
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Randomize the mice into treatment and control groups.
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Administer ZSTK474 orally to the treatment group at a specified dose and schedule (e.g., daily). The control group receives the vehicle.
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Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).
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Monitor the body weight and general health of the mice throughout the study.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for biomarkers like phospho-Akt).
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Calculate the tumor growth inhibition (TGI) for the ZSTK474-treated group compared to the control group.
In Vivo Antitumor Efficacy and Pharmacodynamics
Oral administration of ZSTK474 has demonstrated significant antitumor activity in various human cancer xenograft models without causing noticeable toxicity.[2][4][5] The antitumor effect of ZSTK474 correlates with the inhibition of Akt phosphorylation in the tumor tissue, which can serve as a pharmacodynamic biomarker of its activity.[4]
Table 3: In Vivo Antitumor Activity of ZSTK474
| Xenograft Model | Cancer Type | Dose and Schedule | Tumor Growth Inhibition | Reference |
| A549 | Lung | 200 mg/kg, p.o., daily | Significant | [2] |
| PC-3 | Prostate | 200 mg/kg, p.o., daily | Significant | [2] |
| WiDr | Colon | 400 mg/kg, p.o., daily | Obvious | [5] |
| RXF-631L | Renal | Not specified | Significant | [6] |
Furthermore, ZSTK474 has been shown to possess anti-angiogenic properties by inhibiting the expression of HIF-1α and the secretion of VEGF in cancer cells, as well as by directly inhibiting PI3K in endothelial cells.[6] This dual mechanism contributes to its overall antitumor efficacy.
Conclusion
ZSTK474 is a well-characterized, potent pan-class I PI3K inhibitor with a compelling preclinical profile. Its discovery through a systematic, informatics-driven approach highlights the power of integrated drug discovery platforms. The straightforward chemical synthesis and demonstrated in vitro and in vivo efficacy, coupled with a favorable safety profile in animal models, underscore its potential as a therapeutic candidate for the treatment of various cancers. This technical guide provides a foundational understanding of ZSTK474 for researchers and clinicians involved in the ongoing development and evaluation of PI3K-targeted cancer therapies.
References
- 1. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Establishment of human tumor xenografts in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
